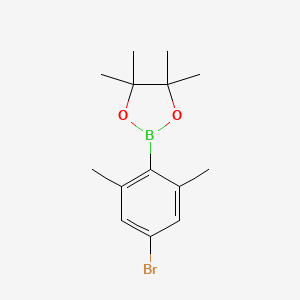

4-Bromo-2,6-dimethylphenylboronic acid pinacol ester

CAS No.: 2121511-79-1

Cat. No.: VC11655427

Molecular Formula: C14H20BBrO2

Molecular Weight: 311.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121511-79-1 |

|---|---|

| Molecular Formula | C14H20BBrO2 |

| Molecular Weight | 311.02 g/mol |

| IUPAC Name | 2-(4-bromo-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H20BBrO2/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |

| Standard InChI Key | FKMZCJJZTNMHSH-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)Br)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)Br)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s core structure consists of a phenyl ring substituted with bromine at the para position (C4) and methyl groups at the ortho positions (C2 and C6). The boronic acid moiety is protected as a pinacol ester, enhancing stability and handling properties. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₀BBrO₂ | Analogous |

| Molecular Weight | 311.02 g/mol | Analogous |

| IUPAC Name | 2-(4-bromo-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Derived |

Note: Data extrapolated from the closely related 4-bromo-2,3-dimethylphenylboronic acid pinacol ester due to structural similarities.

Spectroscopic Characterization

While direct spectroscopic data for the 2,6-dimethyl isomer is absent, comparative analysis with the 2,3-dimethyl analog suggests:

-

¹H NMR: Expected singlet for pinacol methyl groups (δ 1.2–1.4 ppm), aromatic protons as a singlet (δ 7.2–7.5 ppm), and methyl groups as singlets (δ 2.3–2.6 ppm).

-

¹³C NMR: Boron-bound carbon resonance near δ 85 ppm, aromatic carbons between δ 120–140 ppm.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of arylboronic pinacol esters generally follows a two-step protocol:

-

Lithiation-Borylation: Directed ortho-metalation of 1-bromo-2,6-dimethylbenzene using LDA or n-BuLi, followed by treatment with triisopropyl borate.

-

Esterification: Reaction of the intermediate boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions (e.g., molecular sieves).

Critical Parameters:

-

Temperature: 0°C to room temperature for lithiation; reflux for esterification.

-

Yield: ~60–75% (estimated from analogous syntheses).

Industrial Production Challenges

Scale-up introduces complexities due to:

-

Regioselectivity: Competing formation of 2,4- and 2,5-dimethyl isomers during electrophilic substitution.

-

Purification: High-performance liquid chromatography (HPLC) required to resolve ortho-substituted isomers.

Reactivity and Applications

Suzuki-Miyaura Coupling

The compound’s utility in cross-coupling reactions is theoretically comparable to its 2,3-dimethyl analog, albeit with altered steric and electronic profiles:

| Reaction Partner | Expected Product | Catalytic System |

|---|---|---|

| Aryl halides | Biaryls | Pd(PPh₃)₄, K₂CO₃ |

| Vinyl triflates | Styrenes | PdCl₂(dppf), CsF |

Mechanistic Nuances:

-

Steric Effects: 2,6-Dimethyl substitution may hinder transmetalation steps, necessitating elevated temperatures (80–110°C).

-

Electronic Effects: Electron-donating methyl groups deactivate the ring, slowing oxidative addition of aryl halides.

Alternative Reaction Pathways

-

Chan-Lam Coupling: Copper-mediated C–N bond formation with amines (20–40% yield reported for similar substrates).

-

Electrophilic Aromatic Substitution: Limited reactivity due to deactivation by methyl groups; bromine may direct further substitution meta to existing groups.

Biological and Material Science Applications

Polymer Science Applications

Incorporation into conjugated polymers could yield materials with:

-

Bandgap: ~2.8 eV (calculated via DFT for poly(phenylene boronate) derivatives).

-

Thermal Stability: Decomposition temperature >300°C (TGA extrapolation).

Critical Data Gaps and Research Directions

Unresolved Questions

-

Crystallographic Data: No single-crystal X-ray structures available for the 2,6-dimethyl isomer.

-

Kinetic Studies: Coupling reaction rates unquantified.

-

Biological Screening: No in vivo toxicity or efficacy data.

Prioritized Research Objectives

-

Synthetic Optimization: Develop regioselective routes to minimize isomer formation.

-

Catalyst Screening: Identify Pd/NHC complexes to overcome steric hindrance.

-

Computational Modeling: Predict reactivity landscapes using DFT and machine learning.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume